molecular formula C13H14N2O3 B5571217 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole

4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole

Cat. No. B5571217
M. Wt: 246.26 g/mol
InChI Key: KZXOMDOFIZQGCR-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of related oxazole derivatives involves several key methods, including the Wittig reaction and the van Leusen reaction. These methods have been employed to produce vinylstyryl oxazoles, which are precursors to more complex structures through photochemical intramolecular cycloaddition reactions. Such processes yield fused oxazoline-benzobicyclo[3.2.1]octadienes, further transformed into formiato- or formamido-benzobicyclo[3.2.1]octenone derivatives under specific conditions (Šagud et al., 2014).

Molecular Structure Analysis

The molecular structure of oxazole derivatives, including "4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole," involves intricate arrangements of atoms that contribute to their chemical properties and reactivity. Advanced spectroscopic methods, such as NMR and mass spectrometry, play crucial roles in characterizing these compounds, elucidating their structural details and confirming the success of synthetic strategies.

Chemical Reactions and Properties

Oxazole derivatives participate in a variety of chemical reactions, including photochemical cycloadditions, Diels-Alder reactions, and ring-opening processes. These reactions are pivotal for the functionalization of the oxazole ring and the synthesis of complex molecules with desired chemical properties. For example, the reaction of oxazoles with nitrosobenzene can lead to regioselective formation of dihydro-oxadiazoles, demonstrating the versatility of oxazole compounds in synthetic chemistry (Suga et al., 1998).

Scientific Research Applications

Thermische Reaktionen mit 3‐Phenyl‐2H‐azirinen

This study discusses the thermal reactions involving 3-phenyl-2H-azirines, which lead to the formation of compounds including 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole derivatives. These reactions are significant for understanding the reactivity of azirines and their potential applications in synthetic chemistry (Narasimhan et al., 1973).

Studies of the Synthesis of Furan Compounds

This paper focuses on the synthesis of furan compounds, highlighting the preparation of derivatives that are structurally related to 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole. Such compounds have potential applications in materials science and as intermediates in organic synthesis (Hirao & Kato, 1972).

Biocide Polymers

This research explores the modification of polyvinyl alcohol with biologically active compounds, including those related to 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole, for the development of biocide polymers. These materials are designed for controlled release applications, showcasing the potential of such compounds in creating advanced materials (Hartmann, Bauer, & Wermann, 1985).

A Highly Selective and Sensitive Calcium(II)-Selective PVC Membrane

This study demonstrates the use of a related compound as an ionophore in the development of a poly(vinyl chloride)-based membrane electrode for calcium ion detection. It underscores the potential of 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole derivatives in chemical sensing applications (Zamani, Abedini-Torghabeh, & Ganjali, 2006).

properties

IUPAC Name

4,4-dimethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2)9-18-12(14-13)7-6-10-4-3-5-11(8-10)15(16)17/h3-8H,9H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXOMDOFIZQGCR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=N1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole

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